molecular formula C8H6F3NO2 B11817934 2,2,2-Trifluoro-1-(3-methoxypyridin-4-YL)ethanone CAS No. 1060801-80-0

2,2,2-Trifluoro-1-(3-methoxypyridin-4-YL)ethanone

Cat. No.: B11817934
CAS No.: 1060801-80-0
M. Wt: 205.13 g/mol
InChI Key: TZNBLUUNLUAQBU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-methoxypyridin-4-yl)ethanone is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of a trifluoromethyl group and a methoxypyridinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-methoxypyridin-4-yl)ethanone typically involves the reaction of 3-methoxypyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-methoxypyridin-4-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(3-methoxypyridin-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-methoxypyridin-4-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxypyridinyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(3-methoxypyridin-4-yl)ethanone is unique due to the specific positioning of the methoxypyridinyl group, which influences its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds .

Properties

CAS No.

1060801-80-0

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-methoxypyridin-4-yl)ethanone

InChI

InChI=1S/C8H6F3NO2/c1-14-6-4-12-3-2-5(6)7(13)8(9,10)11/h2-4H,1H3

InChI Key

TZNBLUUNLUAQBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1)C(=O)C(F)(F)F

Origin of Product

United States

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